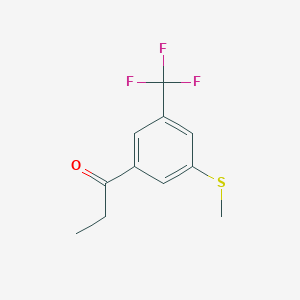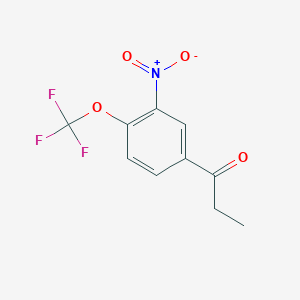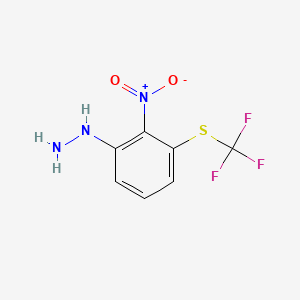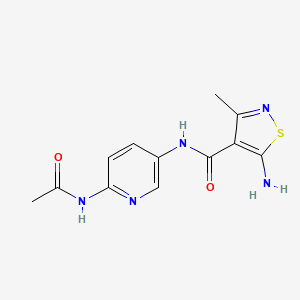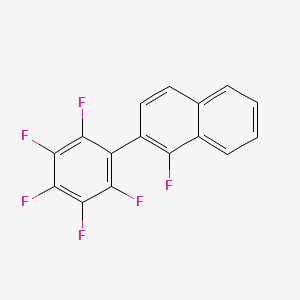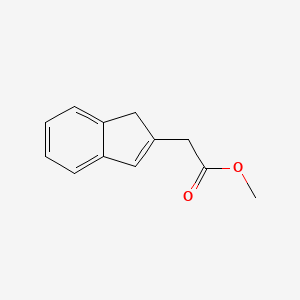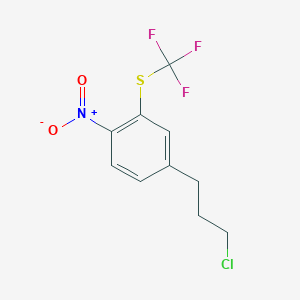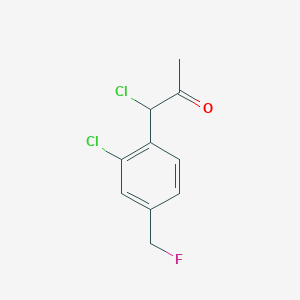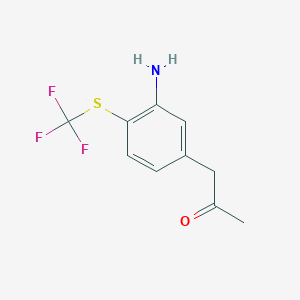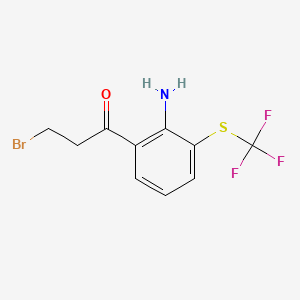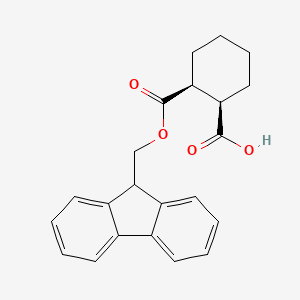
(1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring a cyclohexane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available cyclohexanecarboxylic acid.
Chiral Resolution: The racemic mixture of cyclohexanecarboxylic acid is resolved into its enantiomers using chiral resolution techniques.
Fmoc Protection: The resolved (1R,2S)-cyclohexanecarboxylic acid is then reacted with 9H-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine to introduce the Fmoc protecting group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Resolution: Large-scale chiral resolution using techniques like crystallization or chromatography.
Automated Synthesis: Automated systems for the Fmoc protection step to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
(1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting chiral centers.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid involves its role as a protecting group in organic synthesis. The Fmoc group protects the carboxylic acid functionality during reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Fmoc group can be removed under mild conditions, revealing the free carboxylic acid.
類似化合物との比較
Similar Compounds
(1R,2S)-2-(((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid): Another chiral compound with a different protecting group.
(1R,2S)-2-(((Benzyloxy)carbonyl)cyclohexanecarboxylic acid): Similar structure but with a benzyloxycarbonyl protecting group.
Uniqueness
The uniqueness of (1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid lies in its Fmoc protecting group, which offers advantages such as:
Stability: The Fmoc group is stable under a wide range of reaction conditions.
Ease of Removal: It can be removed under mild conditions, making it suitable for sensitive substrates.
Versatility: The compound can be used in various synthetic applications, providing flexibility in organic synthesis.
特性
分子式 |
C22H22O4 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H22O4/c23-21(24)18-11-5-6-12-19(18)22(25)26-13-20-16-9-3-1-7-14(16)15-8-2-4-10-17(15)20/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,24)/t18-,19+/m1/s1 |
InChIキー |
KGZBHWJRYCMFMP-MOPGFXCFSA-N |
異性体SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
C1CCC(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



